![molecular formula C46H87NO13 B3026342 N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide CAS No. 4201-62-1](/img/structure/B3026342.png)
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide
Vue d'ensemble
Description
C16 Lactosylceramide is an endogenous bioactive sphingolipid. It forms membrane microdomains with Lyn kinase and the αi subunits of inhibitory G protein-coupled receptors (GPCRs), suggesting a role in cell signaling. Plasma levels of C16 lactosylceramide are elevated in insulin-resistant cattle. C16 Lactosylceramide is also upregulated in a mouse model of Niemann-Pick type C1 disease, a neurodegenerative cholesterol-sphingolipid lysosomal storage disorder.
Beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-hexadecanoylsphingosine is a beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-acylsphingosine in which the acyl group specified is hexadecanoyl. It has a role as a mouse metabolite. It derives from a hexadecanoic acid.
Activité Biologique
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide is a complex compound with significant biological activity. Its structure suggests potential interactions with various biological pathways and mechanisms. This article reviews its biological activity based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C48H81N5O16
- Molecular Weight : 984.2 g/mol
- CAS Number : 474943-06-1
These properties indicate a large and complex molecule that may interact with multiple biological targets.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
-
Antimicrobial Activity :
- The compound has shown potential antimicrobial effects against certain pathogens. For instance, it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- A study highlighted its ability to inhibit quorum sensing in bacteria like Streptococcus mutans, which is crucial for biofilm formation and virulence .
-
Anti-inflammatory Properties :
- The compound's structure suggests it may modulate inflammatory pathways. It could potentially inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- In vitro studies have demonstrated that compounds with similar structures can reduce the expression of inflammatory markers in human cell lines.
- Antioxidant Effects :
Biological Activity Data
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Inhibition of Streptococcus mutans growth | |
Anti-inflammatory | Reduced levels of TNF-alpha in cell cultures | |
Antioxidant | Scavenging of free radicals in vitro |
Case Studies
Several case studies have explored the biological effects of similar compounds:
-
Study on Quorum Sensing Inhibition :
A study evaluated the effect of similar compounds on biofilm formation in Streptococcus mutans. Results indicated a significant reduction in biofilm biomass when treated with the compound at specific concentrations . -
Inflammation Modulation :
Another study assessed the anti-inflammatory effects of compounds structurally related to N-[(E,2S,3R)...]. The results showed decreased expression of inflammatory cytokines in macrophage cultures treated with these compounds .
Applications De Recherche Scientifique
Pharmaceutical Applications
N-[(E,2S,3R)... has shown promise in several pharmaceutical applications due to its biological activity:
-
Antimicrobial Properties : Compounds with similar structures have been noted for their ability to inhibit bacterial growth.
Study Reference Findings Demonstrated antimicrobial activity against various strains. - Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases.
Cosmetic Applications
The compound's moisturizing and skin-conditioning properties make it suitable for cosmetic formulations:
-
Skin Hydration : The hydroxyl groups enhance moisture retention in the skin.
Product Type Benefits Moisturizers Improved hydration and skin barrier function.
Nutraceuticals
Due to its bioactive nature, N-[(E,2S,3R)... may also be explored in nutraceutical applications:
- Dietary Supplements : Potential use in formulations aimed at enhancing health through natural compounds.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of compounds similar to N-[(E,2S,3R)... against common pathogens:
"The compound exhibited significant inhibition of bacterial growth at low concentrations."
Research on Skin Benefits
Another investigation focused on the cosmetic applications of similar compounds:
"Hydroxylated compounds have been shown to improve skin hydration significantly."
Propriétés
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H87NO13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(50)34(47-38(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-57-45-43(56)41(54)44(37(32-49)59-45)60-46-42(55)40(53)39(52)36(31-48)58-46/h27,29,34-37,39-46,48-50,52-56H,3-26,28,30-33H2,1-2H3,(H,47,51)/b29-27+/t34-,35+,36+,37+,39-,40-,41+,42+,43+,44+,45+,46-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIJNIKSBCIDGO-QKLMXXKVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H87NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LacCer(d18:1/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4201-62-1 | |
Record name | LacCer(d18:1/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.